Spirodionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

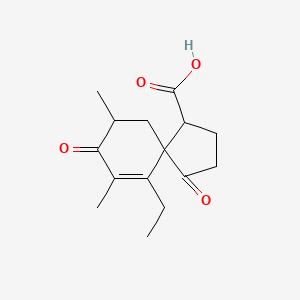

Spirodionic acid is a novel microbial metabolite isolated from the strain Streptomyces sp. T/6077. It features a unique spiro[4.5]decene skeleton, which is relatively rare in nature.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Spirodionic acid is primarily obtained through biosynthesis by the Streptomyces sp. strain. The biosynthetic pathway involves a Diels–Alder-type reaction, where metabolite 5 and sarkomycin serve as precursors. The reaction conditions typically include the use of 13C-labeled precursors to trace the biosynthetic sequence .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in laboratory settings through the cultivation of Streptomyces sp. strains under controlled conditions. The extraction and purification processes involve standard chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Spirodionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the spiro[4.5]decene skeleton.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted this compound molecules .

Applications De Recherche Scientifique

Structural Characteristics

Spirodionic acid features a spiro[4.5]decene skeleton, which contributes to its biological properties. The compound has been structurally elucidated through advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, revealing insights into its biosynthesis and metabolic pathways within Streptomyces sp. .

Antimicrobial Properties:

this compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it exhibits potent effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although specific details require further investigation .

Anticancer Potential:

Studies have suggested that this compound may possess anticancer properties. Preliminary investigations indicate that it can inhibit the proliferation of cancer cells in vitro, potentially through mechanisms involving apoptosis induction and cell cycle arrest. These findings position this compound as a promising lead compound for cancer therapeutics .

Therapeutic Applications

Drug Discovery:

The unique structure and biological activity of this compound make it an attractive candidate for drug discovery initiatives. Its derivation from natural sources aligns with current trends in pharmacology that emphasize the importance of natural products in developing new therapeutic agents. Efforts are underway to explore its derivatives and analogs to enhance efficacy and reduce toxicity .

Potential in Treating Infectious Diseases:

Given its antimicrobial properties, this compound may be particularly useful in developing treatments for infectious diseases caused by resistant strains of bacteria. The increasing prevalence of antibiotic resistance highlights the need for novel compounds that can effectively combat these pathogens .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent.

Case Study 2: Anticancer Activity Investigation

In vitro studies on various cancer cell lines revealed that this compound inhibited cell growth significantly. Mechanistic studies indicated that the compound induced apoptosis through mitochondrial pathways, warranting further exploration in vivo.

Mécanisme D'action

The mechanism of action of spirodionic acid involves its interaction with specific molecular targets. The compound exerts its effects through the modulation of various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparaison Avec Des Composés Similaires

Acorane: A spiro compound with a different substitution pattern.

Spirovetivane: Another spiro compound with distinct oxidation patterns.

Alaskene: A spiro compound with unique structural features.

Uniqueness: Spirodionic acid stands out due to its unprecedented substitution pattern and the specific biosynthetic pathway involving a Diels–Alder-type reaction. Unlike other spiro compounds, this compound does not display significant antimicrobial or cytotoxic activity in common-cell assays, making it unique in its class .

Propriétés

IUPAC Name |

10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-4-10-9(3)13(17)8(2)7-15(10)11(14(18)19)5-6-12(15)16/h8,11H,4-7H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDLVXYMKUPPOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C(CC12C(CCC2=O)C(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.